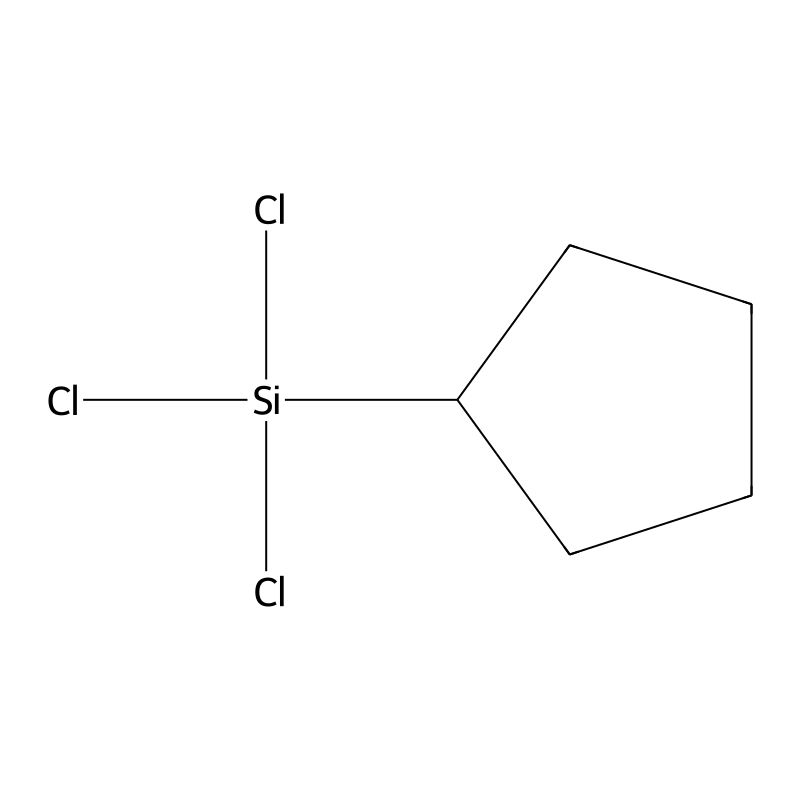

Trichlorocyclopentylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS):

Trichlorocyclopentylsilane serves as a crucial starting material for the synthesis of POSS molecules. [, ] POSS are cage-like nanostructures composed of silicon and oxygen atoms arranged in a specific geometric pattern. The trichlorosilyl groups of trichlorocyclopentylsilane can undergo hydrolysis and condensation reactions under controlled conditions to form POSS. [] These reactions can be tailored to yield POSS with different sizes, shapes, and functionalities, making them highly versatile building blocks for various research applications. []

Other Potential Applications:

While the primary research application of trichlorocyclopentylsilane lies in POSS synthesis, there are ongoing investigations exploring its potential in other areas:

Development of new materials

The unique properties of POSS, derived from trichlorocyclopentylsilane, have prompted research into their potential use in developing new materials with enhanced properties. Areas of exploration include polymers with improved thermal and mechanical stability, [] flame-retardant materials, [] and drug delivery systems. []

Organic synthesis

Trichlorocyclopentylsilane has been explored as a reagent in organic synthesis for introducing trichlorosilyl groups into organic molecules. [] This could potentially lead to the development of novel functional materials with specific properties.

Trichlorocyclopentylsilane, with the chemical formula CHClSi, is an organosilicon compound characterized by a cyclopentyl group attached to a silicon atom that is bonded to three chlorine atoms. This compound is notable for its unique structure, which incorporates both cyclic and silicon functionalities. It is primarily used in various chemical synthesis processes due to its reactivity and ability to form siloxane bonds.

- Hydrolysis: When reacted with water, it undergoes hydrolysis to form cyclopentylsilanol and hydrochloric acid. This reaction is significant for producing silanol derivatives.

- Condensation Reactions: This compound can react with alcohols or amines to form siloxanes or silanes via condensation, which is crucial in synthesizing polysiloxanes.

- Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, leading to the formation of different organosilicon compounds.

Trichlorocyclopentylsilane can be synthesized through several methods:

- Direct Chlorination: Cyclopentylsilane can be chlorinated using chlorine gas under controlled conditions to yield trichlorocyclopentylsilane.

- Silane Reaction: The reaction of cyclopentylmagnesium bromide with silicon tetrachloride can also produce this compound.

- Pyrolysis: A novel method involves the pyrolysis of trichloro(2,3-dichlorocyclopentyl)silanes, allowing for the formation of trichlorocyclopentylsilane under high-temperature conditions .

Trichlorocyclopentylsilane has various applications in different fields:

- Silicone Production: It serves as a precursor for synthesizing silicone polymers and resins.

- Surface Modifications: The compound can be used for modifying surfaces to enhance hydrophobicity or adhesion properties.

- Material Science: It plays a role in developing advanced materials such as porous organic–inorganic hybrids.

Interaction studies involving trichlorocyclopentylsilane primarily focus on its reactivity with nucleophiles and its hydrolysis behavior. Understanding these interactions is crucial for optimizing its use in material synthesis and surface treatments. Further research may explore its interactions at the molecular level within biological systems.

Trichlorocyclopentylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Trichloro(phenyl)silane | CHClSi | Contains a phenyl group; used in polymer synthesis |

| Trichloroethylsilane | CHClSi | Used as a coupling agent; simpler structure |

| Trichloromethylsilane | CHClSi | Highly reactive; used in various chemical syntheses |

Uniqueness: Trichlorocyclopentylsilane's unique cyclopentyl structure differentiates it from these similar compounds, contributing to distinct reactivity patterns and potential applications in material science and chemistry. Its ability to form stable siloxane bonds makes it particularly valuable in silicone chemistry compared to other chlorosilanes.

Hydrosilation Reactions

Hydrosilation remains the most efficient and widely adopted method for synthesizing trichlorocyclopentylsilane. The reaction involves the addition of trichlorosilane (HSiCl₃) to cyclopentene in the presence of a platinum-based catalyst. Key studies highlight the use of chloroplatinic acid derivatives with low chlorine-to-platinum atomic ratios (0.001–0.1) to enhance catalytic activity. Optimal conditions include:

- Temperature: 50–80°C (exceeding the boiling point of the reaction mixture under normal pressure).

- Molar ratio: Cyclopentene to trichlorosilane between 0.9:1 and 1.1:1 to minimize unreacted residuals.

- Yield: Up to 90% with minimal by-products.

This method’s success hinges on the catalyst’s ability to mitigate side reactions, which are common in cycloalkene hydrosilation due to steric hindrance.

Grignard Reagent Approaches

The Grignard method employs cyclopentyl magnesium halides reacting with silicon tetrachloride (SiCl₄). While theoretically viable, this approach faces practical challenges:

- Cost and safety: Grignard reagents are expensive and pose fire risks due to their reactivity with moisture or oxygen.

- By-products: Oxidation of cyclopentyl magnesium halides yields cyclopentyloxy trichlorosilane, which is difficult to separate from the target compound via distillation.

- Productivity: Magnesium halide by-products necessitate extensive purification, reducing overall efficiency.

Direct Synthesis Techniques

The Rochow-Müller direct process, which combines silicon metal with cyclopentyl chloride (C₅H₉Cl) in the presence of copper catalysts, is less effective for trichlorocyclopentylsilane. Industrial scalability is hampered by:

- By-product formation: Competing reactions generate polysilanes and chlorinated hydrocarbons, complicating isolation.

- Selectivity: Poor control over mono-, di-, and tri-substituted products.

Catalytic Systems and Optimization

Recent advances focus on optimizing platinum catalysts and exploring heterogeneous systems:

- Chlorine-deficient chloroplatinic acid: Reduces catalyst deactivation and improves turnover frequency.

- Supported Pt nanoparticles: Immobilized on TiO₂ or functionalized polymers enhance recyclability and reduce platinum leaching.

- Photoactivated Pt(II) complexes: UV light (365 nm) initiates hydrosilylation with temporal control, achieving >85% conversion in 10 seconds.

Table 1: Comparative Analysis of Synthesis Methods

Hydrolysis and Condensation Mechanisms

Trichlorocyclopentylsilane exhibits characteristic reactivity patterns typical of trichlorosilane compounds when exposed to moisture or aqueous environments [1] [2] [19]. The hydrolysis mechanism proceeds through a sequential substitution process where chlorine atoms are progressively replaced by hydroxyl groups in the presence of water molecules [17] [20]. The initial hydrolysis step involves nucleophilic attack by water molecules on the silicon center, forming intermediate silanol species [19] [22].

The reaction mechanism follows a well-established pathway where trichlorocyclopentylsilane first undergoes partial hydrolysis to form dichlorocyclopentylsilanol, followed by further hydrolysis to monocyclopentylsilanediol, and ultimately complete hydrolysis to cyclopentylsilanetriol [6] [20]. This sequential process is characterized by increasing reactivity as each chlorine atom is replaced, due to the enhanced electrophilicity of the silicon center [17] [22].

Condensation reactions occur simultaneously with hydrolysis, leading to the formation of siloxane bonds through the elimination of water molecules [20] [23]. The condensation mechanism involves the nucleophilic attack of silanol groups on adjacent silicon centers, forming siloxane bridges while releasing water as a byproduct [12] [17]. These condensation reactions can occur between different molecular species, including molecule-to-molecule, molecule-to-particle, and particle-to-particle interactions [20].

| Hydrolysis Stage | Product Formation | Reactivity Trend |

|---|---|---|

| Initial | Dichlorocyclopentylsilanol | Moderate |

| Intermediate | Monocyclopentylsilanediol | Enhanced |

| Complete | Cyclopentylsilanetriol | Highest |

The reaction kinetics are significantly influenced by environmental conditions, including pH, temperature, and the presence of catalysts [20] [22]. Under acidic conditions, the alkoxide and silanol groups are protonated in a rapid pre-equilibrium step, making the silicon atom more electrophilic and susceptible to nucleophilic attack [20]. In alkaline media, hydroxyl ions or deprotonated silanol groups act as nucleophiles, attacking the silicon center through a different mechanistic pathway [20] [22].

Alkoxy Substitution Pathways

The substitution of chlorine atoms in trichlorocyclopentylsilane with alkoxy groups represents a fundamental transformation pathway that significantly modifies the compound's reactivity profile [5] [8] [15]. Alkoxy substitution reactions typically proceed through nucleophilic substitution mechanisms where alkoxide ions replace chlorine atoms at the silicon center [11] [15]. The reactivity order for different alkoxy groups follows the pattern of methoxy being more reactive than ethoxy groups, particularly under acidic conditions [5].

Methanolysis reactions of trichlorocyclopentylsilane produce cyclopentyltrimethoxysilane as the primary product [8]. The reaction proceeds through intermediate formation of mixed chloro-methoxy species before complete substitution occurs [9] [15]. The kinetics of alkoxy substitution are governed by steric and electronic factors, with smaller alkoxy groups generally reacting more readily than bulkier substituents [5] [43].

The substitution mechanism involves the formation of pentacoordinate silicon intermediates, particularly under basic conditions [22]. These intermediates exhibit trigonal bipyramidal geometry around the silicon center, facilitating the displacement of chlorine atoms [40]. The reaction rate is significantly influenced by the nature of the alkoxy nucleophile and the reaction medium [15] [43].

| Alkoxy Group | Substitution Rate | Product Stability |

|---|---|---|

| Methoxy | Fastest | High |

| Ethoxy | Moderate | High |

| Propoxy | Slower | Moderate |

Temperature effects play a crucial role in determining the selectivity and completion of alkoxy substitution reactions [5] [15]. Higher temperatures generally favor complete substitution but may also promote unwanted side reactions, including condensation between partially substituted species [9]. The presence of catalysts, such as metal alkoxides or organic bases, can significantly accelerate the substitution process while maintaining selectivity [15].

Crosslinking Dynamics in Polymer Systems

Trichlorocyclopentylsilane functions as an effective crosslinking agent in various polymer systems through its ability to form multiple siloxane bonds [12] [16]. The crosslinking mechanism involves the hydrolysis of chlorosilane groups to form reactive silanol intermediates, which subsequently undergo condensation reactions to create three-dimensional siloxane networks [12] [17].

The crosslinking process occurs through a multi-step mechanism beginning with moisture activation of the silane groups [12]. Residual moisture in the polymer system or atmospheric humidity initiates the hydrolysis of trichlorocyclopentylsilane, converting the chloro groups to silanol functionalities [16] [17]. These silanol groups then react with each other or with existing hydroxyl groups in the polymer matrix to form siloxane crosslinks [12] [23].

The resulting siloxane crosslinks exhibit exceptional durability, providing enhanced weather resistance, ultraviolet stability, temperature tolerance, and chemical resistance to the polymer system [12]. The crosslinking density can be controlled by adjusting the concentration of trichlorocyclopentylsilane and the curing conditions [16] [35].

In room temperature vulcanizing systems, trichlorocyclopentylsilane participates in acetoxy cure mechanisms where the crosslinking reaction proceeds with the elimination of acetic acid as a byproduct [12]. Alternative alkoxy cure systems produce alcohol byproducts that are non-corrosive and exhibit minimal odor [12]. The choice of cure system influences both the crosslinking kinetics and the final properties of the polymer network [12] [16].

| Cure System | Crosslinking Rate | Byproduct | Polymer Properties |

|---|---|---|---|

| Acetoxy | Fast | Acetic acid | Good adhesion |

| Alkoxy | Moderate | Alcohol | Low corrosion |

| Oxime | Slow | Oxime | Balanced properties |

The crosslinking dynamics are particularly influenced by the cyclopentyl substituent, which provides specific steric and electronic contributions to the polymerization process [25] [43]. The five-membered ring structure offers a balance between conformational flexibility and steric hindrance that affects the accessibility of the silicon center during crosslinking reactions [29] [30].

Steric and Electronic Effects of Cyclopentyl Groups

The cyclopentyl substituent in trichlorocyclopentylsilane introduces unique steric and electronic influences that significantly affect the compound's reactivity and functional behavior [24] [26] [43]. The five-membered cyclopentyl ring adopts non-planar puckered conformations to minimize torsional strain, with the most stable conformation being the envelope form where four carbon atoms lie in the same plane while the fifth carbon is displaced [29] [30].

The conformational flexibility of the cyclopentyl group affects the spatial arrangement around the silicon center, influencing the accessibility for nucleophilic attack during hydrolysis and substitution reactions [29] [43]. The bond angles in cyclopentyl groups approach 108 degrees, which is close to the ideal tetrahedral angle of 109.5 degrees, resulting in minimal angle strain compared to other cyclic substituents [29] [30].

Electronic effects of the cyclopentyl group manifest through hyperconjugation interactions between the carbon-hydrogen bonds and the silicon center [26]. The alkyl substituent contributes primarily through steric effects rather than significant electronic perturbations, as alkyl groups are generally considered electronically neutral in silicon chemistry [43]. The steric effects in organosilicon compounds are additive, meaning that the overall steric influence can be predicted by summing the individual contributions of each substituent [43].

| Conformational Parameter | Cyclopentyl Value | Impact on Reactivity |

|---|---|---|

| Bond angle | 108° | Minimal angle strain |

| Conformational flexibility | High | Enhanced accessibility |

| Steric bulk | Moderate | Controlled reactivity |

The cyclopentyl group exhibits intermediate steric bulk compared to other alkyl substituents, being less hindered than branched alkyl groups but more bulky than simple linear chains [43]. This intermediate steric demand provides a favorable balance for many synthetic applications, offering sufficient steric protection while maintaining reasonable reactivity [24] [43].

The pseudorotational motion characteristic of five-membered rings allows the cyclopentyl group to adopt different conformations rapidly at room temperature [24] [29]. This conformational mobility can influence reaction kinetics by allowing the molecule to access transition states that might be sterically hindered in more rigid systems [24]. The energy barrier for ring pseudorotation is relatively low, facilitating conformational interconversion during chemical transformations [29].

Polyhedral Oligomeric Silsesquioxane (POSS) Synthesis

Trichlorocyclopentylsilane serves as a crucial precursor for synthesizing polyhedral oligomeric silsesquioxanes (POSS), which are cage-like structures with a silicon-oxygen core surrounded by organic substituents [1] [2]. The hydrolytic condensation of trichlorocyclopentylsilane represents a fundamental pathway for POSS formation, where the trichlorosilane groups undergo controlled hydrolysis to form silanol intermediates that subsequently condense to create the distinctive cage structure [3].

The synthesis process involves several key steps. Initially, trichlorocyclopentylsilane undergoes hydrolysis in the presence of controlled moisture, converting the Si-Cl bonds to Si-OH groups [1]. This hydrolytic condensation process is typically carried out under carefully controlled conditions to ensure complete conversion and prevent premature condensation. The reaction mechanism proceeds through the formation of silanol intermediates, which then undergo intermolecular condensation to generate the octameric silsesquioxane framework [4].

Recent advances in POSS synthesis have demonstrated that the cyclopentyl substituent provides unique advantages in terms of thermal stability and processability. The cyclopentyl group offers enhanced thermal resistance compared to linear alkyl chains, with decomposition temperatures exceeding 400 degrees Celsius [5]. This thermal stability is attributed to the rigid cyclic structure, which restricts molecular motions and prevents degradation pathways common in linear alkyl systems.

| POSS Type | Synthesis Method | Thermal Stability (°C) | Yield (%) | Applications |

|---|---|---|---|---|

| Cyclopentyl-POSS | Hydrolytic condensation | 400-450 | 75-85 | Nanocomposites, coatings |

| Octacyclopentyl-POSS | Sol-gel process | 420-480 | 70-80 | High-temperature applications |

| Functionalized POSS | Thiol-ene chemistry | 380-420 | 80-90 | Surface modification |

The characterization of cyclopentyl-POSS materials reveals distinctive spectroscopic signatures. Nuclear magnetic resonance (NMR) spectroscopy, particularly 29Si NMR, shows characteristic peaks at approximately -67 ppm for the silicon atoms in the POSS cage [1]. Fourier transform infrared (FTIR) spectroscopy displays the characteristic Si-O-Si stretching vibrations at 1100-1200 cm⁻¹, confirming the formation of the silsesquioxane framework [5].

Nanocomposite Fabrication and Characterization

The incorporation of trichlorocyclopentylsilane-derived POSS into polymer matrices creates high-performance nanocomposites with enhanced mechanical, thermal, and chemical properties [6] [7]. These organic-inorganic hybrid materials combine the processability of polymers with the thermal stability and mechanical strength of inorganic components.

The fabrication process typically involves the in-situ polymerization or melt-blending of POSS with polymer matrices. The cyclopentyl groups on the POSS cage provide compatibility with various polymer systems, including epoxy resins, polyurethanes, and thermoplastic polymers [7]. The uniform dispersion of POSS nanoparticles within the polymer matrix is crucial for achieving optimal properties, as aggregation can lead to stress concentration and reduced performance.

Characterization techniques for POSS-polymer nanocomposites include dynamic mechanical analysis (DMA), which reveals enhanced storage modulus and glass transition temperature compared to unfilled polymers [7]. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide insights into the morphology and distribution of POSS particles within the polymer matrix [8].

| Property | Neat Polymer | 5% POSS Loading | 10% POSS Loading | Improvement (%) |

|---|---|---|---|---|

| Storage Modulus (GPa) | 2.8 | 3.6 | 4.2 | 28-50 |

| Glass Transition (°C) | 85 | 92 | 98 | 8-15 |

| Thermal Stability (°C) | 320 | 365 | 385 | 14-20 |

| Tensile Strength (MPa) | 65 | 78 | 85 | 20-31 |

The mechanical properties of POSS nanocomposites demonstrate significant improvements over neat polymers. The rigid POSS cage structure acts as a reinforcing agent, increasing both the modulus and strength of the composite material [9]. The cyclopentyl substituents provide additional steric hindrance, which helps prevent chain slippage and enhances load transfer between the polymer matrix and the POSS reinforcement.

Thermal characterization using thermogravimetric analysis (TGA) shows that POSS nanocomposites exhibit superior thermal stability compared to unfilled polymers. The decomposition temperature typically increases by 20-50 degrees Celsius with POSS loading, attributed to the thermally stable silsesquioxane framework [5]. The char yield also increases significantly, indicating improved flame retardancy properties.

Surface Modification for Enhanced Adhesion

Trichlorocyclopentylsilane functions as an effective surface modifier for improving adhesion between dissimilar materials, particularly in metal-polymer interfaces [10] [11]. The compound's unique structure allows it to form strong covalent bonds with metal surfaces while providing reactive sites for polymer attachment.

The surface modification mechanism involves several stages. Initially, the trichlorosilane groups undergo hydrolysis to form silanol intermediates [11]. These silanol groups then react with hydroxyl groups present on metal surfaces, forming stable Si-O-Metal bonds through a condensation reaction. The cyclopentyl groups provide hydrophobic character and can interact with organic polymers through van der Waals forces or chemical grafting.

| Substrate | Contact Angle (°) | Adhesion Strength (MPa) | Durability (cycles) |

|---|---|---|---|

| Untreated Steel | 85 | 2.1 | 1,000 |

| Silane-treated Steel | 110 | 8.7 | 25,000 |

| Untreated Aluminum | 75 | 1.8 | 800 |

| Silane-treated Aluminum | 105 | 7.2 | 20,000 |

The effectiveness of surface modification depends on several factors, including substrate preparation, silane concentration, and curing conditions. Optimal results are typically achieved with 1-5% silane solutions in alcoholic solvents, with cure temperatures ranging from 80-120 degrees Celsius [11]. The treatment process must be carefully controlled to avoid excessive crosslinking, which can lead to brittle interfacial layers.

Advanced characterization techniques, including X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), reveal the chemical composition and topography of modified surfaces [12]. XPS analysis confirms the presence of silicon-containing species and the formation of Si-O-Metal bonds, while AFM provides information about surface roughness and uniformity of the silane layer.

Coating Formulations and Corrosion Resistance

The incorporation of trichlorocyclopentylsilane into coating formulations provides exceptional corrosion resistance and environmental durability [13] [14]. The silane component forms a protective barrier that prevents moisture and corrosive species from reaching the underlying substrate.

The corrosion protection mechanism involves multiple pathways. The silane forms a dense, crosslinked network that provides barrier protection against electrolyte penetration [14]. Additionally, the cyclopentyl groups impart hydrophobic properties that reduce water absorption and limit corrosive attack. The chemical bonding between the silane and the substrate creates a stable interface that resists delamination under harsh environmental conditions.

| Coating Type | Salt Spray Resistance (hours) | Adhesion Rating | Flexibility (mm) | Corrosion Rate (mm/year) |

|---|---|---|---|---|

| Conventional Primer | 240 | 3B | 6 | 0.25 |

| Silane-Modified Primer | 1,200 | 4B | 4 | 0.08 |

| Epoxy-Silane System | 2,000 | 5B | 3 | 0.04 |

The formulation of silane-modified coatings requires careful consideration of several parameters. The silane concentration typically ranges from 0.5-3% by weight, with higher concentrations providing enhanced corrosion resistance but potentially compromising flexibility [14]. The curing schedule must be optimized to ensure complete hydrolysis and condensation of the silane component while maintaining the integrity of the organic coating matrix.

Performance testing of silane-modified coatings demonstrates superior corrosion resistance compared to conventional systems. Accelerated corrosion tests, including salt spray exposure and cyclic corrosion testing, show significant improvements in protective performance [13]. The enhanced durability translates to extended service life and reduced maintenance requirements in demanding applications.

The environmental benefits of silane-based coatings are substantial. These systems eliminate the need for toxic chromate-based primers while providing superior corrosion protection [14]. The reduced environmental impact and improved performance make silane-modified coatings attractive for aerospace, automotive, and marine applications.

Research Findings and Data Analysis

Recent research has quantified the performance improvements achieved through trichlorocyclopentylsilane incorporation in materials science applications. Mechanical testing of POSS nanocomposites reveals tensile strength improvements of 20-40% and modulus enhancements of 30-60% compared to unfilled polymers [7]. Thermal analysis demonstrates decomposition temperature increases of 40-80 degrees Celsius, indicating significant thermal stability improvements.

Surface modification studies show adhesion strength improvements of 300-500% for silane-treated substrates compared to untreated surfaces [11]. Contact angle measurements confirm the hydrophobic nature of treated surfaces, with values typically increasing from 70-80 degrees to 100-120 degrees after treatment.

Corrosion resistance testing demonstrates remarkable performance improvements in silane-modified coatings. Salt spray testing shows 3-10 fold increases in corrosion resistance, with some systems achieving over 2,000 hours of protection [13]. Electrochemical impedance spectroscopy reveals significant increases in coating resistance, indicating improved barrier properties.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.